Calcitriol is produced endogenously in the human body through a series of biochemical transformations starting from 7-dehydrocholesterol, which is converted to vitamin D3 (cholecalciferol) upon exposure to ultraviolet light. This vitamin D3 undergoes hydroxylation in the liver to form calcifediol, which is then further hydroxylated in the kidneys to yield calcitriol. Calcitriol-13C3 is synthesized using isotopically labeled precursors to facilitate research and therapeutic applications.
Calcitriol-13C3 falls under several classifications:
The synthesis of calcitriol-13C3 can be achieved through several methodologies, including total synthesis and enzymatic approaches.
In enzymatic synthesis, the peroxygenase catalyzes selective hydroxylation at the C-25 position of alfacalcidol, leading directly to calcitriol-13C3. The process shows potential for scale-up due to its high selectivity and turnover rates.
Calcitriol-13C3 has a complex molecular structure characterized by three hydroxyl groups attached to a steroid backbone. Its molecular formula is , with a molecular weight of approximately 416.64 g/mol.
Calcitriol participates in various biochemical reactions that are vital for calcium regulation and bone metabolism.
The metabolic pathways involve both phase I and phase II reactions, where calcitriol's activity can be modulated by various factors including dietary calcium levels and parathyroid hormone concentrations .
Calcitriol exerts its effects by binding to the vitamin D receptor, which regulates gene expression involved in calcium absorption and bone remodeling.
The pharmacological effects of calcitriol can last for several days after administration, with peak effects observed within 24 hours .
Calcitriol-13C3 is utilized in various scientific applications:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3